molecular formula C14H22O5 B14734990 Diethyl(2-methyl-3-oxocyclohexyl)propanedioate CAS No. 6272-53-3

Diethyl(2-methyl-3-oxocyclohexyl)propanedioate

Cat. No.: B14734990
CAS No.: 6272-53-3
M. Wt: 270.32 g/mol
InChI Key: XTLSHVGRFIMJCF-UHFFFAOYSA-N
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Description

Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is an organic compound with the molecular formula C14H22O5. It is a derivative of malonic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its cyclohexyl ring substituted with a methyl and oxo group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-methyl-3-oxocyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-methyl-3-oxocyclohexyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-methyl-3-oxocyclohexyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The enolate ion formed from this compound can undergo alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or acyl chlorides are typically used in substitution reactions, with bases like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Diethyl(2-methyl-3-oxocyclohexyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of diethyl(2-methyl-3-oxocyclohexyl)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a valuable tool in the formation of carbon-carbon bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate but with different solubility and reactivity properties.

    Ethyl acetoacetate: A β-keto ester used in the synthesis of heterocyclic compounds and pharmaceuticals.

Uniqueness

Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to simpler malonate esters. This makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements.

Properties

CAS No.

6272-53-3

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

diethyl 2-(2-methyl-3-oxocyclohexyl)propanedioate

InChI

InChI=1S/C14H22O5/c1-4-18-13(16)12(14(17)19-5-2)10-7-6-8-11(15)9(10)3/h9-10,12H,4-8H2,1-3H3

InChI Key

XTLSHVGRFIMJCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCC(=O)C1C)C(=O)OCC

Origin of Product

United States

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